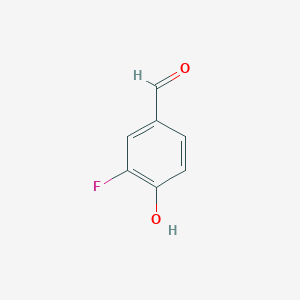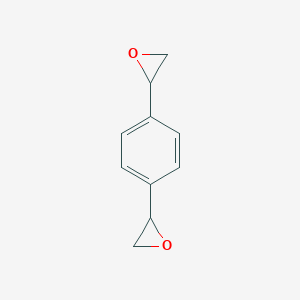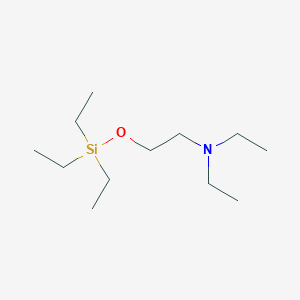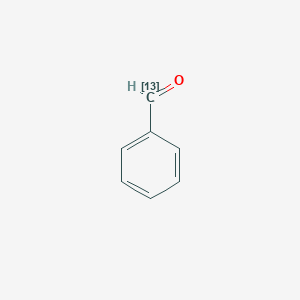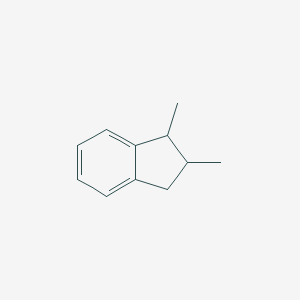
1,2-Dimethylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic organic compound that has a molecular formula of C12H14. The compound has been synthesized using various methods, and it has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylindan is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that the compound may act by modulating the activity of various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
1,2-Dimethylindan has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to protect neurons from oxidative stress and to improve cognitive function. Additionally, the compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Dimethylindan in lab experiments is its low toxicity. The compound is relatively safe to use and has a low risk of adverse effects. Additionally, the compound has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using 1,2-Dimethylindan in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Orientations Futures
There are several future directions for the study of 1,2-Dimethylindan. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Conclusion:
In conclusion, 1,2-Dimethylindan is a promising compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Although the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the compound's mechanism of action and to identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Several methods have been used to synthesize 1,2-Dimethylindan. One of the most common methods is the Friedel-Crafts reaction. In this method, a mixture of indene and methyl chloride is reacted with aluminum chloride as a catalyst. The reaction yields 1,2-Dimethylindan as a product. Another method involves the reaction of 2-methyl-1-indanone with methylmagnesium bromide in the presence of a copper catalyst. The reaction yields 1,2-Dimethylindan as a product.
Applications De Recherche Scientifique
1,2-Dimethylindan has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
17057-82-8 |
|---|---|
Nom du produit |
1,2-Dimethylindan |
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
SMILES canonique |
CC1CC2=CC=CC=C2C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



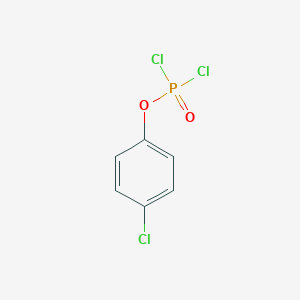
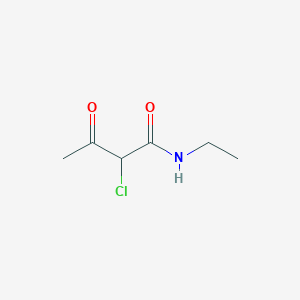
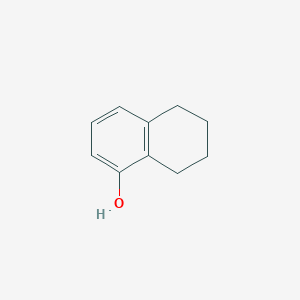

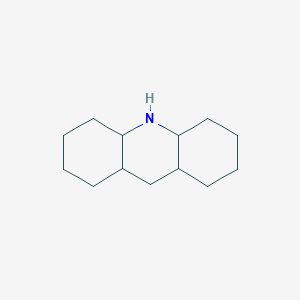
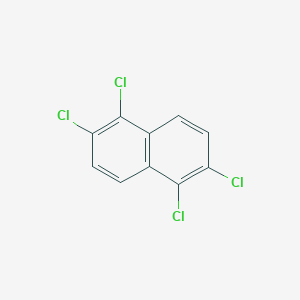

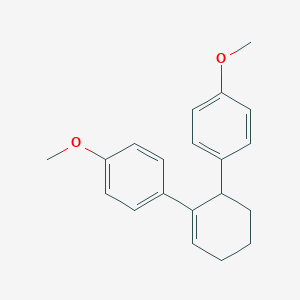
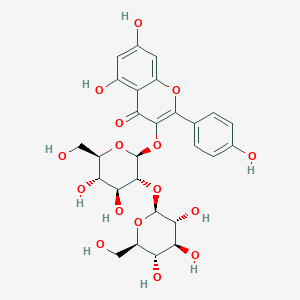
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
